molecular formula C25H20FN3O B012841 L-364,373 CAS No. 103342-82-1

L-364,373

Cat. No.: B012841
CAS No.: 103342-82-1
M. Wt: 397.4 g/mol
InChI Key: CGBANSGENFERAT-JOCHJYFZSA-N
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Description

R-L3, also known as (3R)-5-(2-fluorophenyl)-3-(1H-indol-3-ylmethyl)-1-methyl-3H-1,4-benzodiazepin-2-one, is a synthetic organic compound. It is a ligand that binds to metal centers to generate coordination complexes. This compound is known for its ability to modulate the electronic properties of metals and influence the steric environment of the metal coordination sphere .

Preparation Methods

Synthetic Routes and Reaction Conditions: R-L3 can be synthesized through a multi-step organic synthesis process. The synthesis involves the reaction of 2-fluorobenzoyl chloride with 1H-indole-3-methanol in the presence of a base to form an intermediate. This intermediate is then reacted with methylamine to form the final product, R-L3 .

Industrial Production Methods: Industrial production of R-L3 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: R-L3 undergoes various chemical reactions, including:

    Oxidation: R-L3 can be oxidized to form corresponding oxides.

    Reduction: Reduction of R-L3 can lead to the formation of reduced derivatives.

    Substitution: R-L3 can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of R-L3 can yield oxides, while reduction can produce reduced derivatives .

Scientific Research Applications

R-L3 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

    L-364,373: Another activator of Kv7.1/KCNE1 channels with similar effects on cardiac myocytes.

    Zinc pyrithione: Activates homomeric KCNQ1 channels.

    4,4′-diisothiocyanatostilbene-2,2′-disulfonic acid: Activates KCNQ1 + KCNE1 complex.

Uniqueness: R-L3 is unique in its specific binding and activation of Kv7.1/KCNE1 channels, which makes it particularly effective in modulating cardiac action potentials. Its ability to selectively enhance the fully activated open state of these channels distinguishes it from other similar compounds .

Properties

IUPAC Name

(3R)-5-(2-fluorophenyl)-3-(1H-indol-3-ylmethyl)-1-methyl-3H-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN3O/c1-29-23-13-7-4-10-19(23)24(18-9-2-5-11-20(18)26)28-22(25(29)30)14-16-15-27-21-12-6-3-8-17(16)21/h2-13,15,22,27H,14H2,1H3/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGBANSGENFERAT-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=NC(C1=O)CC3=CNC4=CC=CC=C43)C5=CC=CC=C5F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2C(=N[C@@H](C1=O)CC3=CNC4=CC=CC=C43)C5=CC=CC=C5F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90349652
Record name R-L3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103342-82-1
Record name L 364373
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103342821
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name R-L3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: R-L3 primarily targets Kv7.1 potassium channels, also known as KCNQ1 channels. [, , , ] These channels play a crucial role in regulating cardiac action potential duration by contributing to the slow delayed rectifier potassium current (IKs). [, , ]

A: R-L3 binds to a specific site within the Kv7.1 channel pore domain, distinct from the binding site of the channel's natural ligand. [, ] This binding enhances channel function by promoting channel opening and slowing deactivation. [, ] Recent research suggests that R-L3 might exert its effects through two independent mechanisms: allosteric modulation of the pore domain and electro-mechanical uncoupling of the voltage sensor. []

A: R-L3 binding to Kv7.1 channels leads to increased potassium current (IKs) through these channels. [, , ] This increased IKs current contributes to a shortening of the cardiac action potential duration. [, , ]

ANone: R-L3 ((3R)-5-(2-fluorophenyl)-3-(1H-indol-3-ylmethyl)-1-methyl-3H-1,4-benzodiazepin-2-one) has a molecular formula of C25H20FN3O and a molecular weight of 401.44 g/mol.

ANone: While the provided abstracts don't delve into detailed spectroscopic data, standard characterization techniques like NMR (1H, 13C), IR, and mass spectrometry would have been employed to confirm its structure.

A: Yes, computational modeling and simulations have played a role in understanding the interaction of R-L3 with Kv7.1 channels. [, ] For instance, studies have used in silico modeling to propose a mechanism for R-L3 induced changes in channel gating. [] Furthermore, investigations into the binding site of R-L3 within the Kv7.1 channel have utilized computational approaches. []

A: Research indicates that the stereochemistry of R-L3 plays a crucial role in its activity. The R-enantiomer (R-L3) activates IKs, while the S-enantiomer (S-L3) exhibits blocking effects. [, ] This highlights the significance of stereospecific interactions with the target channel.

A: Yes, studies employing scanning mutagenesis have identified specific amino acid residues within the Kv7.1 channel's pore domain, particularly in the S5 and S6 transmembrane segments, that are essential for R-L3 binding and functional effects. [] Mutations at these sites can significantly alter the compound's potency and efficacy. []

A: R-L3 emerged as a crucial tool compound in the study of Kv7.1 channels and their role in cardiac electrophysiology. [] Its discovery enabled researchers to explore the therapeutic potential of modulating these channels for treating cardiac arrhythmias, particularly long QT syndrome. [, , ] The use of R-L3 has significantly contributed to our understanding of the structure-function relationship of Kv7.1 channels. [, ]

A: R-L3 has bridged research across disciplines like pharmacology, electrophysiology, and molecular biology. [, , ] Its application extends beyond cardiology, with studies investigating its effects on other organ systems, such as the pulmonary vasculature and urinary bladder. [, , ] This highlights the versatility of R-L3 as a research tool to probe the physiological and pathological roles of Kv7.1 channels in various tissues.

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